Dimethylmyristylpalmitylammonium chloride
Description
Dimethylmyristylpalmitylammonium chloride is a quaternary ammonium compound (QAC) characterized by two methyl groups, a myristyl (C14) chain, and a palmityl (C16) chain bonded to a central nitrogen atom, with chloride as the counterion. QACs are widely used as surfactants, disinfectants, and fabric softeners due to their cationic nature, which enables interaction with negatively charged microbial membranes and organic materials .
Properties
CAS No. |
92233-42-6 |
|---|---|
Molecular Formula |
C32H68ClN |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
hexadecyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C32H68N.ClH/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-33(3,4)31-29-27-25-23-21-18-16-14-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YABBJIUPBTXGSY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Quaternization Using Alkyl Halides
A classical approach involves reacting dimethylamine with long-chain alkyl chlorides (myristyl chloride and palmityl chloride) to form tertiary amines, followed by quaternization with methyl chloride or similar agents.
-
$$ \text{Dimethylamine} + \text{Myristyl chloride} \rightarrow \text{Dimethylmyristylamine} + HCl $$
$$ \text{Dimethylmyristylamine} + \text{Palmityl chloride} \rightarrow \text{Dimethylmyristylpalmitylammonium chloride} $$
-
- Temperature control (typically 15–50 °C) to avoid decomposition.
- Use of phase transfer catalysts (e.g., tetraethylammonium bromide) to enhance interfacial reaction rates between aqueous and organic phases.
- Strongly basic resins or bases to neutralize HCl formed and drive the reaction forward without generating inorganic salts like NaCl, which complicate purification.
-
- Avoids salt by-products that hinder polymerization.
- Facilitates easier separation and higher purity products.
Example from Related Compound Synthesis:
In the preparation of dimethyl diallyl ammonium chloride, a similar quaternization is performed by dropwise addition of allyl chloride to a dimethylamine solution containing a strong base resin and phase transfer catalyst at 15–20 °C, followed by reflux at 50 °C for 3–8 hours until pH ~8 is reached. The product is then isolated by filtration and reduced pressure distillation to yield 80% pure monomer solution.
Solvent-Free Quaternization Using Dimethyl Sulfate
An alternative method involves quaternization of tertiary amines with dimethyl sulfate under solvent-free conditions at elevated temperatures.
-
- The tertiary amine is heated to a molten state (5–15 °C above melting point).
- Dimethyl sulfate is added dropwise while maintaining temperature control to avoid thermal degradation.
- Reaction proceeds for 1–5 hours until complete consumption of dimethyl sulfate is confirmed by amine number titration.
- Inert atmosphere (nitrogen preferred) is used to prevent oxidation.
Multi-Step Controlled Addition and pH Management
For high purity and yield, the reaction is often conducted in multiple steps with careful control of temperature and pH:
-
- Initial addition of half mole of alkyl chloride to one mole of dimethylamine at 0–10 °C.
- Neutralization of formed hydrochloride with strong base (e.g., sodium hydroxide).
- Subsequent addition of remaining alkyl chloride equivalents.
- Refluxing until pH drops below 6.5, indicating reaction completion.
Data Table: Comparative Preparation Parameters for Quaternary Ammonium Chlorides
Chemical Reactions Analysis
Types of Reactions
Dimethylmyristylpalmitylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles such as hydroxide ions, leading to the formation of dimethylmyristylamine and palmityl alcohol.
Common Reagents and Conditions
Hydroxide ions: Used in substitution reactions to produce amines and alcohols.
Acids: Can protonate the nitrogen atom, leading to the formation of the corresponding ammonium salt.
Major Products Formed
Dimethylmyristylamine: Formed through nucleophilic substitution.
Palmityl alcohol: Another product of nucleophilic substitution.
Scientific Research Applications
Chemistry
Dimethylmyristylpalmitylammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between aqueous and organic phases, enhancing reaction rates and yields.
Biology
In biological research, this compound is used as a cell membrane disruptor. It helps in the extraction of intracellular components by lysing cell membranes.
Medicine
The antimicrobial properties of this compound make it useful in the formulation of disinfectants and antiseptics. It is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Industry
In the industrial sector, it is used in the formulation of fabric softeners and hair conditioners. Its surfactant properties help in reducing static cling and improving the texture of fabrics and hair.
Mechanism of Action
Dimethylmyristylpalmitylammonium chloride exerts its effects primarily through its interaction with cell membranes. The long hydrophobic alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, further destabilizing it. This dual action makes it an effective antimicrobial agent.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Note: The molecular weight of this compound is estimated based on its structure.
Functional Differences
Chain Length and Antimicrobial Efficacy :
- Longer alkyl chains (e.g., C18 in distearyl derivatives) enhance lipid membrane disruption, improving antimicrobial activity. However, excessively long chains (e.g., >C18) may reduce water solubility .
- Didecyldimethylammonium chloride (C10) exhibits broad-spectrum antimicrobial activity but is associated with skin irritation .
- This compound (C14/C16) likely balances solubility and efficacy, making it suitable for industrial surfactants.
Applications :
- C8-C10 QACs (e.g., dioctyl/didecyl) are used in low-concentration disinfectants due to moderate toxicity .
- C18 QACs (distearyl) dominate fabric softening due to their ability to adhere to negatively charged textiles .
- Benzyl-containing QACs serve niche roles in organic synthesis due to their aromatic groups .
Toxicity Profiles
- Didecyldimethylammonium chloride :
- This compound :
- Expected to follow trends of C14-C16 QACs, with moderate toxicity and environmental persistence.
Biological Activity
Dimethylmyristylpalmitylammonium chloride (DMMPAC) is a quaternary ammonium compound (QAC) with significant biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its efficacy and safety.
Chemical Structure and Properties
DMMPAC is characterized by its long hydrophobic alkyl chains, which contribute to its surfactant properties. The compound's structure allows it to interact with microbial membranes, leading to disruption and cell death. The specific chain length of the alkyl groups is crucial for its biological activity, as variations can influence antimicrobial efficacy.
The primary mechanism through which DMMPAC exerts its antimicrobial effects involves the disruption of microbial cell membranes. This disruption leads to:
- Increased permeability : The integrity of the lipid bilayer is compromised, allowing leakage of intracellular components.
- Inhibition of metabolic processes : Essential enzymes and biomolecular complexes within the cell are deactivated, disrupting vital cellular functions.
- Bactericidal effects : At sufficient concentrations, DMMPAC can kill a wide range of microorganisms, including bacteria and fungi.
Antimicrobial Efficacy
Research indicates that DMMPAC exhibits broad-spectrum antimicrobial activity against various pathogens. The effectiveness varies with concentration, exposure time, and the type of microorganism. For instance:
- Gram-positive bacteria : More susceptible to QACs like DMMPAC compared to Gram-negative bacteria due to differences in cell wall structure.
- Fungi and viruses : Also affected by DMMPAC; however, specific studies are needed to quantify this activity.
A study highlighted that the antimicrobial activity of similar compounds, such as dodecyl dimethyl ammonium chloride (DDAC), showed significant reductions in infection rates in clinical settings when used for whole-body bathing in ICU patients . This suggests potential applications for DMMPAC in healthcare settings.
Clinical Applications
-
Infection Control in ICUs :
A randomized controlled trial examined the use of DDAC-impregnated wipes for daily bathing of ICU patients. Results indicated a significant reduction in central-line-associated bloodstream infections (CLAIs) caused by Gram-positive bacteria from 16.39 per 1000 patient days in the control group to 7.28 in the intervention group (p < 0.01) . This suggests that similar QACs like DMMPAC could be effective in reducing infection rates in critical care environments. -
Respiratory Sensitivity :
Occupational exposure to QACs has been linked to respiratory issues among healthcare workers. A case series reported that several individuals developed asthma-like symptoms after exposure to cleaning products containing didecyl dimethyl ammonium chloride, indicating that while these compounds are effective disinfectants, they may pose health risks upon prolonged exposure .
Safety and Toxicology
While DMMPAC is effective as an antimicrobial agent, safety assessments are critical due to potential toxicity:
- Skin Irritation : QACs can cause irritation upon contact with skin or mucous membranes.
- Respiratory Effects : Inhalation exposure may lead to respiratory distress or asthma-like symptoms .
- Environmental Impact : The accumulation of QACs in the environment raises concerns about microbial resistance and ecological effects.
Summary Table of Biological Activity
| Microorganism Type | Activity Level | Concentration Required | Notes |
|---|---|---|---|
| Gram-positive bacteria | High | Low (ppm range) | Effective against Staphylococcus aureus |
| Gram-negative bacteria | Moderate | Higher concentrations | Less susceptible due to outer membrane |
| Fungi | High | Varies | Effective against common fungal pathogens |
| Viruses | Moderate | Varies | Requires further study for specific efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
